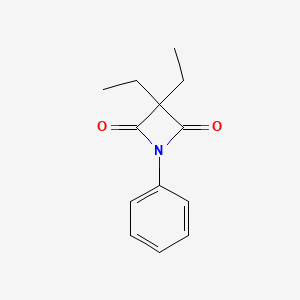
2,4-Azetidinedione, 3,3-diethyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3,3-diéthyl-1-phénylazétidine-2,4-dione est un composé organique de formule moléculaire C₁₃H₁₅NO₂. Elle appartient à la famille des azétidines, caractérisée par un cycle à quatre chaînons contenant de l'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3,3-diéthyl-1-phénylazétidine-2,4-dione implique généralement la réaction de la 2,4,6-tribromoaniline avec le malonate de diéthyle en présence d'une base, suivie d'une cyclisation . Les conditions réactionnelles comprennent souvent :
Température : Températures élevées autour de 100-150°C.
Solvant : Les solvants couramment utilisés comprennent l'éthanol ou le méthanol.
Catalyseurs : Des catalyseurs basiques tels que l'éthylate de sodium ou le carbonate de potassium.
Méthodes de production industrielle
Les méthodes de production industrielle de la 3,3-diéthyl-1-phénylazétidine-2,4-dione sont similaires à la synthèse en laboratoire, mais sont adaptées pour des quantités plus importantes. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions
La 3,3-diéthyl-1-phénylazétidine-2,4-dione subit diverses réactions chimiques, notamment :
Oxydation : Peut être oxydée pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent produire des amines ou des alcools.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure d'aluminium et de lithium, borohydrure de sodium.
Solvants : Dichlorométhane, tétrahydrofurane.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation avec le permanganate de potassium peut produire des acides carboxyliques, tandis que la réduction avec l'hydrure d'aluminium et de lithium peut produire des amines .
4. Applications de la recherche scientifique
La 3,3-diéthyl-1-phénylazétidine-2,4-dione présente plusieurs applications de recherche scientifique :
Études biologiques : Investigée pour sa capacité à induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses.
Applications industrielles : Utilisation potentielle dans la synthèse de produits pharmaceutiques et d'agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 3,3-diéthyl-1-phénylazétidine-2,4-dione implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur de l'élastase des neutrophiles humains, elle se lie au site actif de l'enzyme, empêchant l'accès du substrat et l'activité enzymatique subséquente . Cette inhibition peut entraîner une réduction de la prolifération des cellules cancéreuses et une induction de l'apoptose par l'activation de la caspase-3 .
Applications De Recherche Scientifique
3,3-diethyl-1-phenylazetidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of human neutrophil elastase, showing potential antiproliferative activity against various cancer cell lines.
Biological Studies: Investigated for its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industrial Applications: Potential use in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,3-diethyl-1-phenylazetidine-2,4-dione involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the enzyme’s active site, preventing substrate access and subsequent enzymatic activity . This inhibition can lead to reduced proliferation of cancer cells and induction of apoptosis through caspase-3 activation .
Comparaison Avec Des Composés Similaires
Composés similaires
3,3-diéthylazétidine-2,4-dione : N'a pas le groupe phényle, ce qui entraîne une activité biologique différente.
1-phényl-3,3-diméthylazétidine-2,4-dione : Structure similaire mais avec des groupes méthyles au lieu de groupes éthyles, affectant sa réactivité et ses applications.
Unicité
La 3,3-diéthyl-1-phénylazétidine-2,4-dione est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber l'élastase des neutrophiles humains et à induire l'apoptose dans les cellules cancéreuses la distingue des autres dérivés de l'azétidine .
Propriétés
Numéro CAS |
15745-94-5 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
3,3-diethyl-1-phenylazetidine-2,4-dione |
InChI |
InChI=1S/C13H15NO2/c1-3-13(4-2)11(15)14(12(13)16)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clé InChI |
KDXSTYUPRNLDGW-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)N(C1=O)C2=CC=CC=C2)CC |
Key on ui other cas no. |
15745-94-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




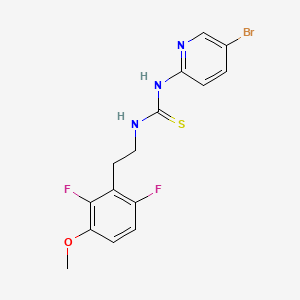

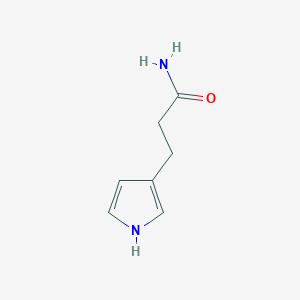

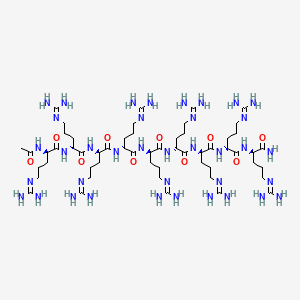
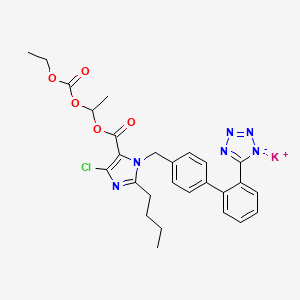
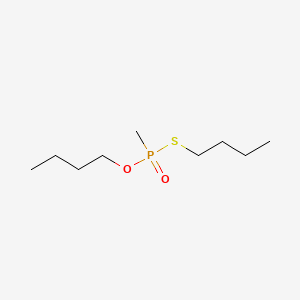


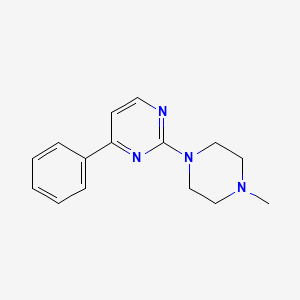
![[18F]FP-Tztp](/img/structure/B3061982.png)

